molecular formula C7H14O5S B021489 Methyl-1-thio-beta-D-galactopyranoside CAS No. 155-30-6

Methyl-1-thio-beta-D-galactopyranoside

Cat. No.: B021489
CAS No.: 155-30-6
M. Wt: 210.25 g/mol
InChI Key: LZFNFLTVAMOOPJ-XMAYFYEJSA-N
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Description

Beta-D-Galactopyranoside, methyl 1-thio-: is a synthetic carbohydrate derivative. It is commonly used in biochemical research due to its structural similarity to natural sugars. This compound is known for its role in studying carbohydrate-protein interactions and enzyme mechanisms.

Mechanism of Action

Target of Action

Beta-D-Galactopyranoside, methyl 1-thio-, also known as Methyl-β-D-thiogalactoside (TMG), primarily targets the lac repressor system in Escherichia coli . The lac repressor system is a crucial component in the regulation of the lac operon, a set of genes responsible for the transport and metabolism of lactose in E. coli .

Mode of Action

TMG interacts with the lac repressor system by acting as an inducer . In the presence of TMG, the lac repressor changes its conformation, which in turn allows the transcription of the lac operon . This leads to the production of β-galactosidase, an enzyme that catalyzes the hydrolysis of lactose into glucose and galactose .

Biochemical Pathways

The primary biochemical pathway affected by TMG is the lactose metabolism pathway in E. coli . When TMG induces the lac operon, it leads to the production of β-galactosidase, which then catalyzes the hydrolysis of lactose into glucose and galactose . These monosaccharides can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .

Pharmacokinetics

Given its solubility in water , it can be inferred that TMG may have good bioavailability

Result of Action

The primary molecular effect of TMG’s action is the induction of the lac operon, leading to the production of β-galactosidase .

Action Environment

The action of TMG is influenced by the presence of other sugars in the environment. For example, in the presence of glucose, the preferred energy source for E. coli, the induction of the lac operon by TMG is inhibited, a phenomenon known as catabolite repression . Therefore, the efficacy of TMG is influenced by the metabolic state of the cell and the availability of other energy sources .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Beta-D-Galactopyranoside, methyl 1-thio- interacts with various enzymes, proteins, and other biomolecules. It is treated with various acyl halides to produce 6-O-acyl esters by direct acylation method .

Cellular Effects

Beta-D-Galactopyranoside, methyl 1-thio- has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Beta-D-Galactopyranoside, methyl 1-thio- is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Beta-D-Galactopyranoside, methyl 1-thio- change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Beta-D-Galactopyranoside, methyl 1-thio- vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Beta-D-Galactopyranoside, methyl 1-thio- is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Beta-D-Galactopyranoside, methyl 1-thio- is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Beta-D-Galactopyranoside, methyl 1-thio- and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, methyl 1-thio- typically involves the thioglycosylation of methyl galactopyranoside. This reaction is carried out using thiol reagents under acidic conditions to form the thioether linkage . The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of beta-D-Galactopyranoside, methyl 1-thio- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as crystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Galactopyranoside, methyl 1-thio- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted galactopyranosides .

Comparison with Similar Compounds

Uniqueness: Beta-D-Galactopyranoside, methyl 1-thio- is unique due to its specific thioether linkage, which provides stability and resistance to hydrolysis compared to other glycosides. This makes it particularly useful in long-term biochemical studies and industrial applications .

Properties

CAS No.

155-30-6

Molecular Formula

C7H14O5S

Molecular Weight

210.25 g/mol

IUPAC Name

(3R,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol

InChI

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3?,4-,5?,6+,7-/m0/s1

InChI Key

LZFNFLTVAMOOPJ-XMAYFYEJSA-N

SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS[C@H]1[C@@H](C([C@H](C(O1)CO)O)O)O

Canonical SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Key on ui other cas no.

155-30-6

Pictograms

Irritant

Synonyms

methyl 1-thio-beta-D-galactopyranoside
methyl beta-D-thiogalactopyranoside
methyl beta-D-thiogalactoside
methylthiogalactoside
thiomethylgalactoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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